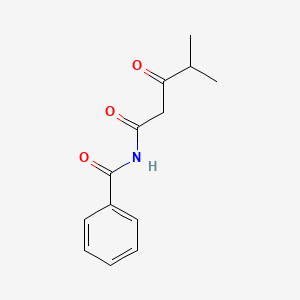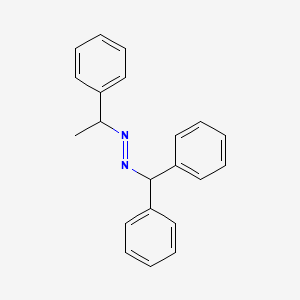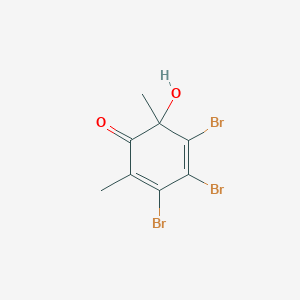
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C8H7Br3O2 It is characterized by the presence of three bromine atoms, a hydroxyl group, and two methyl groups attached to a cyclohexa-2,4-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one typically involves the bromination of 6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Electrophilic substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Electrophilic substitution: Substituted derivatives with different electrophiles.
Oxidation: Formation of carbonyl compounds.
Reduction: De-brominated or de-hydroxylated products.
Aplicaciones Científicas De Investigación
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atoms and hydroxyl group play a crucial role in its reactivity, allowing it to form covalent bonds with various biomolecules. The compound’s ability to undergo electrophilic substitution and oxidation-reduction reactions enables it to modulate biological pathways and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tribromo-3-hydroxybenzoic acid
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
- 6,6-Dimethylcyclohexa-2,4-dien-1-one
Uniqueness
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one is unique due to the specific arrangement of bromine atoms and the presence of both hydroxyl and methyl groups on the cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
84700-75-4 |
|---|---|
Fórmula molecular |
C8H7Br3O2 |
Peso molecular |
374.85 g/mol |
Nombre IUPAC |
3,4,5-tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H7Br3O2/c1-3-4(9)5(10)6(11)8(2,13)7(3)12/h13H,1-2H3 |
Clave InChI |
LSBIINZTPUDMSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(C1=O)(C)O)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)
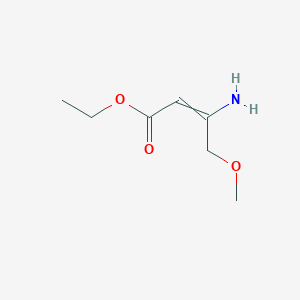
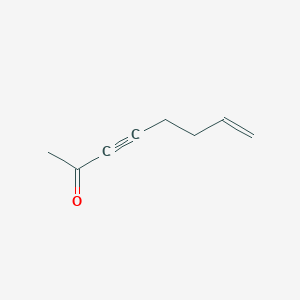
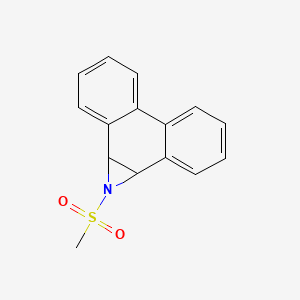
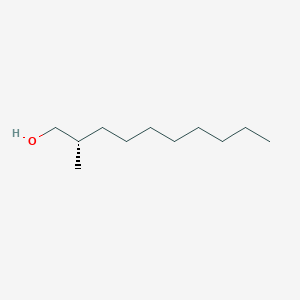
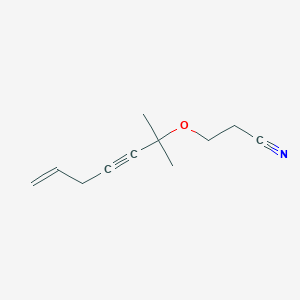
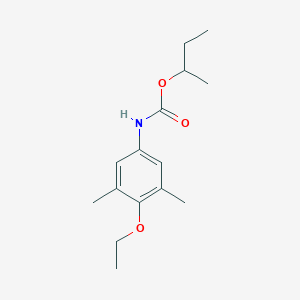
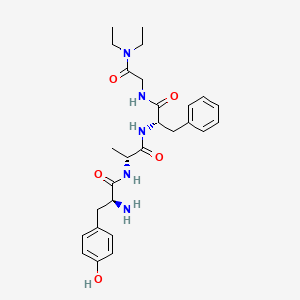
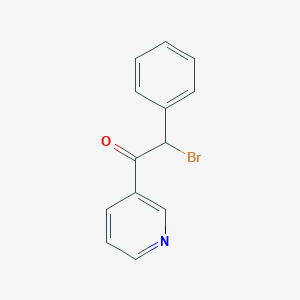
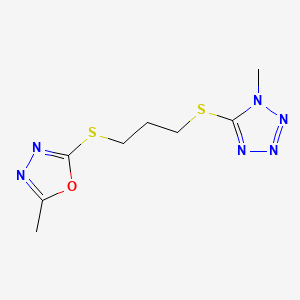
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)

